![molecular formula C18H14N2O2S B2407470 2-[(2-苯乙基)硫代][1]苯并呋喃[3,2-d]嘧啶-4(3H)-酮 CAS No. 1291848-41-3](/img/no-structure.png)

2-[(2-苯乙基)硫代][1]苯并呋喃[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

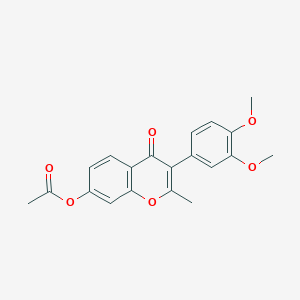

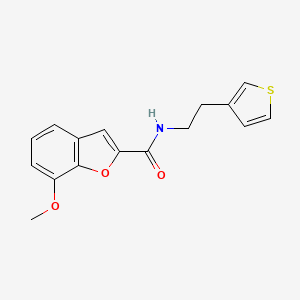

“2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is a derivative of benzofuro[3,2-d]pyrimidine . Benzofuro[3,2-d]pyrimidine derivatives are known to have a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .

Synthesis Analysis

The synthesis of such compounds involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product . The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles .

科学研究应用

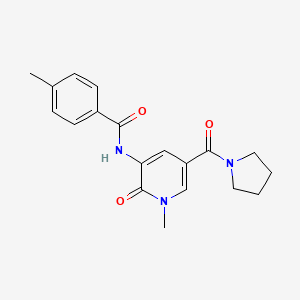

抗幽门螺杆菌剂

卡卡纳格等人在2002年进行的一项研究探索了与本化合物相似的衍生物对胃病原体幽门螺杆菌的有效和选择性活性。这些衍生物对不同的临床相关幽门螺杆菌菌株表现出较低的最小抑菌浓度(MIC),包括对甲硝唑或克拉霉素有耐药性的菌株。这项研究展示了此类化合物在开发新型抗幽门螺杆菌剂中的潜力,这对于治疗由该细菌引起的感染至关重要 (Carcanague 等人,2002).

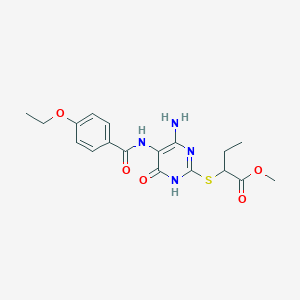

胸苷酸合成酶抑制剂

Gangjee 等人在 1996 年合成了新型 2-氨基-4-氧代-5-[(取代苯基)硫代]吡咯并[2,3-d]嘧啶作为胸苷酸合成酶 (TS) 的潜在抑制剂,可作为抗肿瘤和/或抗菌剂。该研究重点介绍了合成过程,并针对人类和各种微生物 TS 评估了这些化合物。这些抑制剂为开发用于癌症和细菌感染的新型治疗剂提供了见解 (Gangjee 等人,1996).

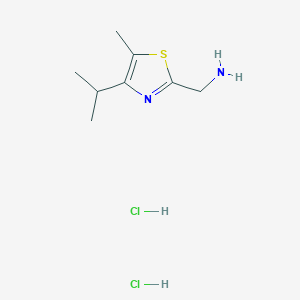

抗菌评价

Alsaedi 等人在 2019 年合成了一系列新型吡唑并[1,5-a]嘧啶衍生物,其中包含具有显着抗菌活性的苯磺酰基。这项研究表明该化合物的衍生物是开发新型抗菌剂的有希望的候选者,突出了硫代和苯并呋喃[3,2-d]嘧啶酮骨架在抗菌药物发现中的重要性 (Alsaedi 等人,2019).

合成与材料科学应用

多斯桑托斯等人于 2015 年报道了 3,6-二取代 2-(甲硫代)嘧啶-4(3H)-酮的合成,展示了该化合物在化学合成中的多功能性。这项工作有助于更广泛地了解嘧啶酮衍生物在材料科学中的应用,特别是在合成具有潜在应用于各种工业和制药环境中的新型有机化合物方面 (多斯桑托斯等人,2015).

安全和危害

The safety and hazards associated with “2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” are not specified in the available literature.

未来方向

The future directions for research on “2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include more detailed studies on their mechanisms of action, as well as safety and efficacy testing.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-phenylethylamine with 2-bromo-1-(benzofuran-2-yl)ethanone to form the intermediate compound, which is then reacted with thiourea to yield the final product.", "Starting Materials": [ "2-phenylethylamine", "2-bromo-1-(benzofuran-2-yl)ethanone", "thiourea" ], "Reaction": [ "Step 1: 2-phenylethylamine is reacted with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of a base such as potassium carbonate in DMF to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with thiourea in ethanol at reflux temperature to yield the final product, 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one." ] } | |

CAS 编号 |

1291848-41-3 |

分子式 |

C18H14N2O2S |

分子量 |

322.38 |

IUPAC 名称 |

2-(2-phenylethylsulfanyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(20-17)23-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21) |

InChI 键 |

DCRBFZAODJVWRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2407407.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)